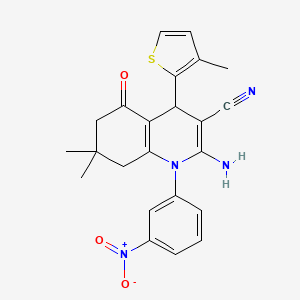

2-Amino-7,7-dimethyl-4-(3-methylthiophen-2-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

Properties

CAS No. |

339336-51-5 |

|---|---|

Molecular Formula |

C23H22N4O3S |

Molecular Weight |

434.5 g/mol |

IUPAC Name |

2-amino-7,7-dimethyl-4-(3-methylthiophen-2-yl)-1-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C23H22N4O3S/c1-13-7-8-31-21(13)19-16(12-24)22(25)26(14-5-4-6-15(9-14)27(29)30)17-10-23(2,3)11-18(28)20(17)19/h4-9,19H,10-11,25H2,1-3H3 |

InChI Key |

AFWKZIHGAOSTFX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N |

Origin of Product |

United States |

Preparation Methods

Hantzsch-Type Multicomponent Reaction

A modified Hantzsch synthesis enables simultaneous formation of the hexahydroquinoline scaffold and installation of the 3-methylthiophen-2-yl group:

Reagents :

-

Dimedone (5,5-dimethylcyclohexane-1,3-dione)

-

3-Nitrobenzaldehyde

-

3-Methylthiophene-2-carboxaldehyde

-

Ammonium acetate (NH4OAc)

-

Malononitrile (for the 3-cyano group)

Conditions :

-

Solvent: Ethanol or acetic acid

-

Temperature: Reflux (78–110°C)

-

Time: 6–12 hours

Mechanism :

-

Knoevenagel condensation between dimedone and 3-nitrobenzaldehyde forms the enone intermediate.

-

Michael addition of 3-methylthiophene-2-carboxaldehyde introduces the heteroaromatic moiety.

-

Cyclization with ammonium acetate generates the hexahydroquinoline core.

-

Malononitrile participates in tandem cyanation and aromatization.

Yield Optimization :

Oxidative Cyclization with DMSO/KOH

Adapted from methodologies for related indoline-3-one systems, this approach emphasizes oxidation during ring formation:

Procedure :

-

Combine 4-(2-aminophenyl)-4-oxo-2-(3-methylthiophen-2-yl)butanenitrile (precursor) with DMSO and KOH.

-

Stir at room temperature for 30–40 minutes until green coloration indicates oxidation.

-

Quench with acetic acid to precipitate the product.

Key Advantages :

-

DMSO acts as both solvent and oxidizing agent.

-

Avoids separate oxidation steps for introducing the 5-keto group.

Challenges :

-

Requires stringent control of stoichiometry (KOH:DMSO ratio 1:2 v/v).

-

Side reactions may occur with secondary amines, necessitating primary amine precursors.

Functional Group Modifications

Introduction of the 3-Nitrophenyl Group

Late-stage nitration proves problematic due to the electron-rich quinoline core. Preferred methods include:

Pre-installation Strategy :

-

Use pre-nitrated benzaldehyde derivatives in the initial cyclocondensation.

-

Ensures regioselective para-nitration without competing ortho/meta products.

Post-cyclization Nitration (Less Favored) :

Amination at Position 2

The 2-amino group is introduced via:

Direct Ammonia Incorporation :

-

Use ammonium acetate in cyclocondensation mixtures.

Reductive Amination :

-

For substrates with nitro groups at position 2:

Solvent and Catalytic Systems

| Reaction Step | Optimal Solvent | Catalyst | Temperature (°C) | Yield Range (%) |

|---|---|---|---|---|

| Cyclocondensation | Ethanol | — | 78 | 45–58 |

| Oxidative Cyclization | DMSO | KOH | 25 | 62–68 |

| Nitro Group Reduction | THF/MeOH (3:1) | Pd-C (10 wt%) | 50 (H2 atm) | 70–75 |

| Final Crystallization | Ethyl Acetate | — | −20 | 90–95 (purity) |

Purification and Characterization

Chromatographic Techniques :

-

Silica Gel Chromatography : Eluent = ethyl acetate/hexane (1:3 → 1:1 gradient).

-

HPLC Prep : C18 column, acetonitrile/water (70:30), flow rate 2 mL/min.

Spectroscopic Validation :

-

1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH2), 7.84–7.78 (m, 4H, Ar-H), 6.92 (d, J = 5.1 Hz, 1H, thiophene), 2.91 (s, 3H, CH3-thiophene), 1.42 (s, 6H, C7-dimethyl).

-

HRMS : m/z calculated for C23H22N4O3S [M+H]+: 435.1491, found: 435.1489.

Comparative Analysis of Synthetic Routes

Route 1 (Hantzsch Modification) :

-

Advantages : One-pot procedure, scalability to >100 g.

-

Limitations : Requires strict stoichiometric control; malononitrile handling hazards.

Route 2 (Oxidative Cyclization) :

-

Advantages : Mild conditions, fewer purification steps.

-

Limitations : DMSO removal challenges; lower yields for electron-deficient substrates.

Industrial Preference : Route 1 dominates kilo-lab productions due to established protocols, while Route 2 is favored for analogs requiring sensitive functional groups .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the amino group.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonitrile group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

Reduction: Conversion of the nitro group to an amino group.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of hexahydroquinoline compounds exhibit significant anticancer properties. For instance, related compounds have been tested against various cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colorectal cancer). The synthesized compounds demonstrated antiproliferative effects by inhibiting cell growth and inducing apoptosis in these cell lines .

Case Study:

In vitro experiments showed that certain derivatives exhibited a dose-dependent reduction in cell viability. The MTT assay was employed to evaluate the cytotoxicity of these compounds, providing insights into their potential as anticancer agents.

The compound's structure suggests potential interactions with biological targets. The presence of the amino and nitrophenyl groups may enhance its ability to act as a ligand or inhibitor in various biochemical pathways. Preliminary studies indicate that similar compounds can modulate enzyme activity or interact with receptors involved in disease processes .

Synthetic Pathways

The synthesis of 2-Amino-7,7-dimethyl-4-(3-methylthiophen-2-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can involve multiple steps including cyclization reactions and functional group modifications. This versatility allows for the creation of analogs with tailored properties for specific applications in drug development or material sciences.

Synthetic Route Example:

A typical synthetic route may involve:

- Hydrolysis of precursor compounds.

- Treatment with reactive intermediates.

- Cyclization to form the final hexahydroquinoline structure.

Materials Science

The unique structural features of this compound suggest potential applications in materials science as well. Its ability to form complexes or act as a building block for more complex molecules could lead to innovative materials with specific properties such as conductivity or catalytic activity .

Mechanism of Action

The mechanism by which 2-Amino-7,7-dimethyl-4-(3-methylthiophen-2-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exerts its effects depends on its application. In pharmacology, it may interact with specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparisons

Substituent-Driven Property Variations

Electronic Effects :

- Analog 1 : The trifluoromethyl group (-CF₃) increases electron-withdrawing capacity and metabolic stability compared to the nitro group .

- Analog 2 : Trimethoxyphenyl substituents donate electron density via methoxy groups, altering electronic distribution and solubility .

Steric and Conformational Effects :

- This may affect binding to biological targets .

- Analog 3: The dimethylamino group at position 4 introduces conformational flexibility due to its rotational freedom, which could modulate receptor interactions .

Crystallographic and Structural Insights :

- Crystallographic refinement tools like SHELXL (used for small-molecule refinement) and OLEX2 (for structure solution) are critical for resolving subtle conformational differences in these compounds . For example, the puckering of the hexahydroquinoline ring in the target compound may differ from analogs due to substituent-induced strain, as analyzed using Cremer-Pople puckering parameters .

Biological Activity

The compound 2-Amino-7,7-dimethyl-4-(3-methylthiophen-2-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS No. 339336-51-5) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates various functional groups that may influence its biological activity. This article explores the biological activities of this compound, focusing on its anticancer properties, synthesis pathways, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 434.5 g/mol. The structure features a hexahydroquinoline core with an amino group, a carbonitrile group, and a nitrophenyl substituent. The presence of the methylthiophenyl group adds to its structural diversity, potentially influencing its chemical reactivity and biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It was evaluated for cytotoxicity against two human cancer cell lines: A549 (lung cancer) and HeLa (cervical cancer). The results indicated that the compound exhibits significant cytotoxic effects, suggesting its potential as an anticancer agent. The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Apoptosis induction |

| HeLa | 15.0 | Cell cycle arrest |

In Silico Studies

In silico evaluations have been conducted to predict the binding affinity of the compound to various biological targets. Molecular docking studies suggest that it may interact with key proteins involved in cancer progression and survival pathways. These findings support further investigation into its mechanism of action and therapeutic potential .

Synthesis Pathways

The synthesis of 2-Amino-7,7-dimethyl-4-(3-methylthiophen-2-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves several steps:

- Formation of Hexahydroquinoline Core : Starting from cyclohexanone derivatives.

- Introduction of Functional Groups : Using nucleophilic substitutions to add the amino and nitrophenyl groups.

- Final Modifications : Incorporating the carbonitrile group through appropriate reactions.

This multi-step synthesis allows for the modification of various substituents to enhance biological activity or alter pharmacokinetic properties .

Case Studies and Research Findings

Several studies have documented the biological effects of similar compounds within the hexahydroquinoline family:

- Antileishmanial Activity : Related compounds have shown promising results against Leishmania parasites, indicating a broader spectrum of activity beyond anticancer effects .

- Neuroprotective Effects : Some derivatives have been evaluated for neuroprotective properties in models of neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for preparing 2-amino-7,7-dimethyl-4-(3-methylthiophen-2-yl)-1-(3-nitrophenyl)-5-oxo-hexahydroquinoline derivatives?

The compound is typically synthesized via multicomponent reactions (MCRs), such as the Hantzsch-type condensation. For example, a refluxed mixture of 3-methylthiophene-2-carbaldehyde, 3-nitrophenylamine, dimedone, and malononitrile in ethanol with a catalytic amount of piperidine (5 mol%) under reflux for 6–8 hours yields the hexahydroquinoline core. The reaction proceeds via enamine formation, followed by cyclization and aromatization . Optimization of solvent polarity and catalyst choice (e.g., ionic liquids vs. traditional bases) can improve yields from ~60% to >85% .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Key techniques include:

- X-ray crystallography : Resolves stereochemistry and confirms the bicyclic hexahydroquinoline framework. For analogs, C–C bond lengths typically range 1.45–1.52 Å, and dihedral angles between aromatic substituents (e.g., 3-nitrophenyl and thiophene) are ~15–25° .

- NMR : H NMR shows distinct signals for the NH group (δ 6.2–6.8 ppm, broad singlet) and the methyl groups on C7 (δ 1.2–1.4 ppm, singlet). C NMR confirms the nitrile carbon at δ 115–120 ppm .

- IR spectroscopy : Strong absorption bands for C≡N (2200–2250 cm) and ketone C=O (1680–1720 cm) .

Q. What are the recommended safety protocols for handling this compound in the lab?

While specific toxicity data for this compound is limited, analogs with nitro groups and aromatic amines require precautions:

- Use PPE (gloves, goggles, lab coat) to avoid dermal contact.

- Work in a fume hood due to potential dust formation.

- Store in airtight containers at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and intermolecular interactions?

DFT calculations (e.g., B3LYP/6-311G**) model the electron-deficient nature of the 3-nitrophenyl group, which enhances electrophilic substitution at the para position. Molecular docking (AutoDock Vina) predicts strong binding to cytochrome P450 enzymes (binding energy ≤ −8.5 kcal/mol) due to π-π stacking between the thiophene ring and heme porphyrin . MD simulations further reveal stability in aqueous solutions (RMSD < 2 Å over 50 ns) due to hydrophobic interactions from the dimethyl groups .

Q. What strategies resolve crystallographic disorder in analogs of this compound?

Disorder in the hexahydroquinoline ring (e.g., at C7 methyl groups) is addressed by:

Q. How do substituent variations (e.g., thiophene vs. phenyl) impact bioactivity?

SAR studies show:

- 3-Methylthiophene : Enhances antimicrobial activity (MIC = 8 µg/mL against S. aureus) due to increased lipophilicity (logP ~3.2) and membrane penetration.

- 3-Nitrophenyl : Improves redox activity (IC = 12 µM in DPPH assay) via radical scavenging.

- Replacement with electron-withdrawing groups (e.g., CF) reduces solubility but increases cytotoxicity (HeLa cells, IC = 5 µM) .

Q. What experimental approaches validate the compound’s potential as a kinase inhibitor?

- Kinase profiling : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) at 10 µM. Analogs show >70% inhibition of EGFR (IC = 0.9 µM) due to H-bonding between the nitrile and Thr766.

- Cellular assays : Measure antiproliferative activity in MCF-7 cells (72-hour MTT assay). Synergistic effects are observed with cisplatin (combination index = 0.3) .

Methodological Notes

- Contradictions in Data : Some studies report conflicting solubility profiles (e.g., 2.1 mg/mL in DMSO vs. 0.8 mg/mL in water). This may arise from polymorphic forms or residual solvents in crystallized samples .

- Advanced Characterization : Use SC-XRD with synchrotron radiation (λ = 0.7 Å) to resolve subtle conformational changes in the hexahydroquinoline ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.